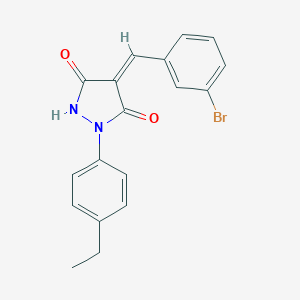![molecular formula C15H19ClN4OS B327263 5-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOLE](/img/structure/B327263.png)
5-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOLE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOLE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrazole ring, a phenoxy group, and a cyclohexyl group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOLE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenol with ethylene sulfide to form 2-(4-chlorophenoxy)ethanethiol. This intermediate is then reacted with cyclohexyl isocyanide and sodium azide under controlled conditions to yield the final tetrazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
5-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties
作用機序
The mechanism of action of 5-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, while the tetrazole ring may participate in hydrogen bonding or coordination with metal ions. These interactions can modulate biological pathways, leading to the observed effects .
類似化合物との比較
Similar Compounds
Phenoxyacetic acid derivatives: Such as 2,4-dichlorophenoxyacetic acid.
Tetrazole derivatives: Such as 5-phenyl-1H-tetrazole.
Cyclohexyl derivatives: Such as cyclohexylamine
Uniqueness
5-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOLE is unique due to its combination of a phenoxy group, a sulfanyl group, and a tetrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
分子式 |
C15H19ClN4OS |
|---|---|
分子量 |
338.9 g/mol |
IUPAC名 |
5-[2-(4-chlorophenoxy)ethylsulfanyl]-1-cyclohexyltetrazole |
InChI |
InChI=1S/C15H19ClN4OS/c16-12-6-8-14(9-7-12)21-10-11-22-15-17-18-19-20(15)13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2 |
InChIキー |
MXMUCBOWNHPSIX-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2C(=NN=N2)SCCOC3=CC=C(C=C3)Cl |
正規SMILES |
C1CCC(CC1)N2C(=NN=N2)SCCOC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Isopropyl 2-chloro-5-(5-{[1-(4-ethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoate](/img/structure/B327180.png)
![Propyl 2-chloro-5-(5-{[1-(4-ethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoate](/img/structure/B327183.png)
![3-Benzyl-2-(benzylimino)-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B327185.png)

![N-[4-(4-{4-[(2-chloroethyl)(methyl)amino]benzylidene}-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)phenyl]acetamide](/img/structure/B327188.png)
![METHYL 3-(5-{[(4Z)-1-(3-CHLORO-4-METHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE](/img/structure/B327190.png)
![4-{4-[Isopentyl(methyl)amino]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B327192.png)
![N'~1~,N'~2~-bis{4-[isopentyl(methyl)amino]benzylidene}ethanedihydrazide](/img/structure/B327193.png)
![isopropyl 4-[5-({3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-furyl]benzoate](/img/structure/B327194.png)
![isopropyl 4-(5-{[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B327195.png)
![1-[(2-Chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B327196.png)

![butyl 3-{5-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoate](/img/structure/B327202.png)
![2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B327204.png)
